molecular formula C41H46N2O8 B158823 O-Diacetyldaurisoline CAS No. 132139-17-4

O-Diacetyldaurisoline

Cat. No.: B158823
CAS No.: 132139-17-4
M. Wt: 694.8 g/mol
InChI Key: ODWNDEKOMWWXMH-VSJLXWSYSA-N
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Description

O-Diacetyldaurisoline: is a natural alkaloid compound extracted from the roots of Menispermum dauricum, a plant commonly found in China and other parts of Asia

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Diacetyldaurisoline typically involves the acetylation of daurisoline. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups present in daurisoline.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of daurisoline from Menispermum dauricum roots, followed by its acetylation using acetic anhydride. The reaction is optimized for yield and purity, with subsequent purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: O-Diacetyldaurisoline undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the acetyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxylamine and hydrazine can be employed under mild conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the reactivity of natural alkaloids and their derivatives.

    Biology: Research has shown that O-Diacetyldaurisoline can interact with DNA G-quadruplex structures, stabilizing them and potentially inhibiting tumor cell proliferation.

    Medicine: The compound has been investigated for its potential anti-cancer properties due to its ability to stabilize DNA structures associated with tumorigenesis.

    Industry: this compound is used in pharmaceutical testing as a reference standard for quality control.

Mechanism of Action

The mechanism by which O-Diacetyldaurisoline exerts its effects involves its interaction with DNA G-quadruplex structures. These structures are associated with the regulation of gene expression and are found in telomeric regions of chromosomes. By stabilizing these structures, this compound can inhibit the proliferation of tumor cells. The molecular targets include telomeric DNA and C-myc22 sequences, which are crucial for tumor cell growth .

Comparison with Similar Compounds

    Daurisoline: The parent compound from which O-Diacetyldaurisoline is derived.

    O-Methyldauricine: Another derivative with similar biological activities.

    Daurinoline: A related compound with distinct pharmacological properties.

Uniqueness: this compound is unique due to its specific acetylation, which enhances its ability to stabilize DNA G-quadruplex structures. This property distinguishes it from other similar compounds and highlights its potential as an anti-cancer agent.

Properties

IUPAC Name

[4-[[(1R)-7-acetyloxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H46N2O8/c1-25(44)49-36-13-10-28(19-35-33-24-41(50-26(2)45)38(47-6)22-30(33)15-17-43(35)4)20-40(36)51-31-11-8-27(9-12-31)18-34-32-23-39(48-7)37(46-5)21-29(32)14-16-42(34)3/h8-13,20-24,34-35H,14-19H2,1-7H3/t34-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWNDEKOMWWXMH-VSJLXWSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2C)OC)OC(=O)C)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2C)OC)OC(=O)C)OC4=CC=C(C=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H46N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927554
Record name 1-{[4-(Acetyloxy)-3-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl]methyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

694.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132139-17-4
Record name O,O-Bisacetyldaurisoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132139174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{[4-(Acetyloxy)-3-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl]methyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions O-Diacetyldaurisoline (S2-3) exhibits a "stabilization ability" towards G-quadruplex structures. Could you elaborate on what this means and why it's relevant in the context of anti-cancer research?

A1: this compound, along with other alkaloids in the study, demonstrated the ability to stabilize G-quadruplex structures formed by specific DNA sequences like telomeric DNA and C-myc22. [] G-quadruplexes are unique four-stranded DNA structures that can regulate gene expression, including genes involved in cancer development.

Q2: The study primarily focuses on the ability of various alkaloids, including this compound, to stabilize G-quadruplex DNA. Were any specific structure-activity relationships identified for this compound that contribute to this stabilizing effect?

A2: While the study doesn't delve into specific structure-activity relationships for this compound itself, it does highlight key structural features within the broader group of alkaloids that contribute to G-quadruplex stabilization. [] The presence of unsaturated ring C, positively charged N(+) centers, and conjugated aromatic rings are identified as crucial for enhancing stabilization. Further research focusing on modifying the this compound structure and evaluating its impact on G-quadruplex stabilization would provide valuable insights into its specific structure-activity relationship.

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